molecular formula C17H15N5O4S2 B6526977 N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893351-28-5

N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No. B6526977
CAS RN: 893351-28-5
M. Wt: 417.5 g/mol
InChI Key: NDLNVLGPELMFSR-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety has been modified in various ways to enhance its potency as an anticonvulsant agent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing 1,3,4-thiadiazole derivatives involve the use of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The targeted 1,3,4-thiadiazole derivatives can be synthesized by treating 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .


Chemical Reactions Analysis

The 1,3,4-thiadiazole moiety can undergo various chemical reactions due to the presence of the =N-C-S- moiety and strong aromaticity of the ring, which provides low toxicity and great in vivo stability .

Mechanism of Action

While the specific mechanism of action for this compound is not available, the 1,3,4-thiadiazole derivatives generally have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The 1,3,4-thiadiazole moiety, to which this compound belongs, has shown potential in various biological activities . Future research could focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency and reduce toxicity. Additionally, more studies are needed to fully understand the mechanism of action and potential applications of this compound in medicine.

properties

IUPAC Name

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S2/c1-10(23)18-11-4-6-12(7-5-11)19-14(24)9-27-17-22-21-16(28-17)20-15(25)13-3-2-8-26-13/h2-8H,9H2,1H3,(H,18,23)(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLNVLGPELMFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

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